molecular formula C14H12ClN3O B4942346 4-(quinazolin-4-ylamino)phenol Hydrochloride

4-(quinazolin-4-ylamino)phenol Hydrochloride

Cat. No.: B4942346
M. Wt: 273.72 g/mol
InChI Key: DIPXYAUOTKPXJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinazolin-4-ylamino)phenol Hydrochloride typically involves the reaction of a quinazoline derivative with a phenol compound under specific conditions. One common method involves the use of a chlorinated quinazoline derivative, such as 4-chloroquinazoline, which reacts with a phenol derivative in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(quinazolin-4-ylamino)phenol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(quinazolin-4-ylamino)phenol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects. Additionally, its interaction with bacterial enzymes makes it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(quinazolin-4-ylamino)phenol Hydrochloride stands out due to its unique combination of a quinazoline ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(quinazolin-4-ylamino)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O.ClH/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14;/h1-9,18H,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPXYAUOTKPXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642975
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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